molecular formula C13H28O6 B14477286 3,6,9,12,15-Pentaoxaoctadecan-1-ol CAS No. 71563-45-6

3,6,9,12,15-Pentaoxaoctadecan-1-ol

Cat. No.: B14477286
CAS No.: 71563-45-6
M. Wt: 280.36 g/mol
InChI Key: HFXJSFXYJFCTSI-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaoctadecan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are characterized by the presence of multiple ethylene oxide units, which confer unique properties such as solubility in water and organic solvents. The molecular formula of this compound is C12H26O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaoctadecan-1-ol typically involves the polymerization of ethylene oxide. This process can be catalyzed by various agents, including strong bases like potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer length .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, often employing continuous flow systems to maintain consistent reaction conditions. The final product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaoctadecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3,6,9,12,15-Pentaoxaoctadecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Applied in the production of cosmetics, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaoctadecan-1-ol involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12,15-Pentaoxaoctadecan-1-ol is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over solubility and reactivity .

Properties

CAS No.

71563-45-6

Molecular Formula

C13H28O6

Molecular Weight

280.36 g/mol

IUPAC Name

2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H28O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h14H,2-13H2,1H3

InChI Key

HFXJSFXYJFCTSI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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